
3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity that can be explored for therapeutic purposes.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-2-ol involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethyl-2-oxo-3,4-dihydro-2H-pyrrole: Similar structure but with a different position of the keto group.
3,3,5-Trimethyl-1-oxo-2,3-dihydro-1H-pyrrole: Similar structure but with a different position of the double bond.
Propiedades
Número CAS |
89861-60-9 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-1-oxido-2,4-dihydropyrrol-1-ium-2-ol |
InChI |
InChI=1S/C7H13NO2/c1-5-4-7(2,3)6(9)8(5)10/h6,9H,4H2,1-3H3 |
Clave InChI |
JYVPHDZBFFZFBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(C(C1)(C)C)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
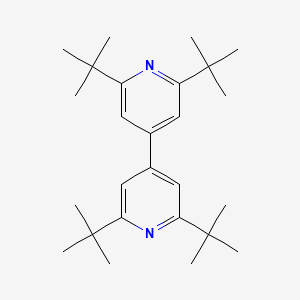
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

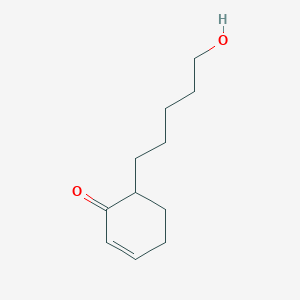

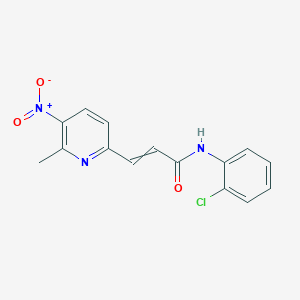
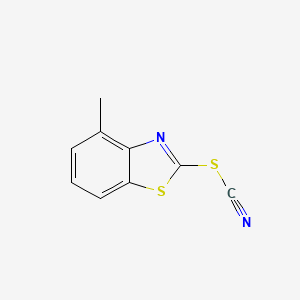
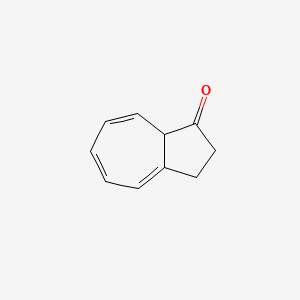


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
